N-Chloroacetyl-DL-alanine

Description

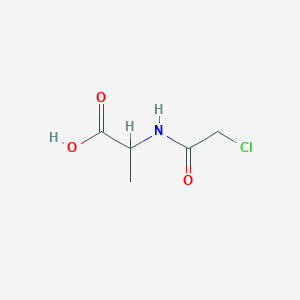

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAQFYLADZNZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922842 | |

| Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-32-5, 67206-15-9, 691-80-5 | |

| Record name | N-(2-Chloroacetyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Chloroacetyl-D,L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC270555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10374 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-chloroacetyl-D,L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Chloroacetyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Chloroacetyl-DL-alanine, a key intermediate in peptide synthesis and the development of modified amino acids for pharmaceutical applications. This document details established synthetic protocols, purification methodologies, and the analytical characterization of the final product.

Synthesis of this compound

The primary method for the synthesis of this compound is the N-acylation of DL-alanine with chloroacetyl chloride. This can be achieved through various approaches, including a green chemistry method using a phosphate buffer and a traditional method employing an organic solvent.

Green Synthesis in Phosphate Buffer

An efficient and environmentally friendly method for the N-chloroacetylation of amino acids has been developed that utilizes a phosphate buffer, eliminating the need for organic solvents and simplifying product isolation. This method has been shown to be effective for the chloroacetylation of various amino compounds, including amino acids.

Experimental Protocol:

A detailed experimental protocol for the N-chloroacetylation of amino acids in a phosphate buffer is as follows:

-

Dissolution: Dissolve the amino acid (e.g., DL-alanine) in a 0.1 M phosphate buffer (pH 7.4).

-

Reaction Initiation: To the stirred solution at room temperature, add chloroacetyl chloride dropwise.

-

Reaction Time: Continue stirring the reaction mixture at room temperature for approximately 20 minutes.

-

Product Isolation: The N-chloroacetylated product often precipitates out of the solution. Collect the solid product by filtration and wash it with cold water. If the product is soluble in the aqueous medium, it can be extracted with an organic solvent such as ethyl acetate.

This method offers high chemoselectivity for N-acylation and generally results in high yields, which can be isolated without the need for chromatographic separation.[1]

Synthesis in an Organic Solvent

A conventional method for the synthesis of N-chloroacetylated amino acids involves the use of an organic solvent. While this method is effective, it requires anhydrous conditions and careful handling of reagents. The following protocol is based on the synthesis of a similar compound, N-chloroacetylphenylalanine, and can be adapted for this compound.

Experimental Protocol:

-

Reaction Setup: To a suspension of DL-alanine in an anhydrous solvent such as ethyl acetate, add chloroacetyl chloride.

-

Reaction Conditions: Reflux the mixture under anhydrous conditions for one hour.

-

Work-up: After the reaction is complete, filter the mixture to remove any unreacted DL-alanine.

-

Isolation: Remove the excess chloroacetyl chloride and ethyl acetate from the filtrate by vacuum distillation to obtain the crude product.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and by-products. The most common method for purification is recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system for the recrystallization of N-acyl amino acids is a mixture of ethanol and water or acetone and water. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

For N-chloroacetylphenylalanine, crystallization from diethyl ether has been reported to yield the purified product.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of N-chloroacetylated amino acids.

| Parameter | Green Synthesis (Phosphate Buffer) | Organic Solvent Synthesis (Example: N-chloroacetylphenylalanine) |

| Starting Material | DL-Alanine | Phenylalanine |

| Reagent | Chloroacetyl Chloride | Chloroacetyl Chloride |

| Solvent | 0.1 M Phosphate Buffer (pH 7.4) | Ethyl Acetate |

| Reaction Time | ~20 minutes | 1 hour |

| Reaction Temperature | Room Temperature | Reflux |

| Yield | Good to Moderate | 87% |

Visualization of Workflows

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Purification Workflow

Caption: Purification of this compound via recrystallization.

References

An In-depth Technical Guide to N-Chloroacetyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

N-Chloroacetyl-DL-alanine is a derivative of the amino acid alanine, serving as a valuable intermediate and building block in synthetic organic chemistry.[1][2] Its utility is primarily centered on the synthesis of peptides and other modified amino acid structures, which are crucial in the development of new pharmaceutical compounds.[3] The presence of the chloroacetyl group provides a reactive site for selective chemical modifications, enabling the construction of complex molecules.[3] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biochemical research.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1190-32-5 | [1][2][4] |

| Molecular Formula | C₅H₈ClNO₃ | [1][2][5] |

| Molecular Weight | 165.57 g/mol | [1][2][5] |

| Melting Point | 125 °C | [2][5][6] |

| Boiling Point (Predicted) | 401.5 ± 30.0 °C | [2][5] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [2][5] |

| pKa (Predicted) | 3.26 ± 0.10 | [2][5] |

| Appearance | White to almost white powder or crystal | [2][5] |

| Water Solubility | Almost transparent | [2][5] |

| Purity | >98.0% (T) | [4][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of DL-alanine with chloroacetyl chloride. This reaction, a standard method for forming amide bonds, must be performed under controlled conditions to ensure high yield and purity. The following protocol is based on established chemical principles for N-acylation of amino acids.

Materials:

-

DL-alanine

-

Chloroacetyl chloride

-

Dichloroethane (or a similar inert solvent)

-

50% aqueous sodium hydroxide (NaOH)

-

Saturated salt solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a rapidly stirred mixture of DL-alanine (1.0 equivalent) and 50% aqueous sodium hydroxide (2.0 equivalents) in dichloroethane. Cool the mixture to 0°-5°C using an ice bath.

-

Addition of Acylating Agent: Prepare a solution of chloroacetyl chloride (1.0 equivalent) in dichloroethane. Add this solution dropwise to the cooled, stirring mixture in the flask. Maintain the temperature between 0°-5°C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Let the reaction proceed for approximately 3 hours with continued stirring.

-

Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated salt solution to remove inorganic impurities.

-

Drying and Evaporation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.

-

Product Recovery: Remove the solvent (dichloroethane) from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound product. The product is typically a solid.[7]

Purification:

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to obtain a crystalline solid of high purity.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, several analytical techniques are employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei.

-

Protocol:

-

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

-

Expected ¹H NMR Signals: Protons on the alanine methyl group, the alpha-carbon, the amide, and the chloroacetyl methylene group.

-

Expected ¹³C NMR Signals: Carbons corresponding to the carboxyl, amide carbonyl, alpha-carbon, methyl group, and the chloroacetyl methylene group.

-

The chemical shifts, integration, and coupling patterns of the observed signals are compared with expected values to confirm the structure.[7][8]

-

2. Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Protocol:

-

Prepare a sample of the solid product, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

~3300 cm⁻¹ (N-H stretch of the amide)

-

~1720 cm⁻¹ (C=O stretch of the carboxylic acid)

-

~1650 cm⁻¹ (C=O stretch of the amide, Amide I band)

-

~700-800 cm⁻¹ (C-Cl stretch)

-

-

The presence of these characteristic absorption bands confirms the key functional groups in this compound.[7]

-

Applications and Mechanism of Action

This compound is primarily recognized as an amino acid derivative used in synthetic chemistry.[1]

-

Peptide Synthesis: Its principal application is as an intermediate in the synthesis of more complex peptides and amino acid derivatives.[3] The chloroacetyl group can serve as a protecting group for the N-terminus or as a reactive handle for further chemical elaboration.

-

Enzyme Studies: Chloroacetylated amino acids can act as affinity labels or irreversible inhibitors for certain enzymes, allowing researchers to study enzyme mechanisms and active site structures.[3] For instance, related compounds like β-chloro-L-alanine have been shown to inactivate enzymes such as alanine racemase, highlighting the potential for chloro-derivatives to interact with biological targets.[9]

Safety and Handling

Based on available safety data, this compound is classified as an irritant.

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CHLOROACETYL-DL-ALANINE | 1190-32-5 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. labproinc.com [labproinc.com]

- 5. 1190-32-5 CAS MSDS (CHLOROACETYL-DL-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. prepchem.com [prepchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Chloroacetyl-DL-alanine: A Technical Guide to its Presumed Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-alanine is an amino acid derivative with potential applications in biochemistry and drug development. While specific biological targets of this compound are not extensively documented in publicly available literature, its chemical structure—combining an alanine moiety with a reactive chloroacetyl group—provides a strong basis for predicting its mechanism of action. This technical guide synthesizes information from related compounds and general biochemical principles to propose a primary mechanism of action for this compound. We hypothesize that this compound functions as an affinity label, leading to the covalent modification and subsequent irreversible inhibition of specific enzymes. This document provides a detailed overview of this proposed mechanism, potential experimental protocols to validate this hypothesis, and a framework for identifying its biological targets.

Introduction

This compound is a synthetic derivative of the amino acid alanine.[1] Its primary utility has been in the realm of peptide synthesis and as a building block for more complex molecules.[1][2] However, the presence of the electrophilic chloroacetyl group suggests a more direct role in interacting with biological macromolecules.[2] This guide explores the likely mechanism of action of this compound, positing that it acts as a covalent modifier of proteins, a hypothesis supported by studies on analogous N-chloroacetyl compounds and other affinity labels.[3][4]

Proposed Core Mechanism of Action: Covalent Modification

The central hypothesis for the biological activity of this compound is its function as an affinity label that leads to the irreversible inhibition of target enzymes through covalent modification. This mechanism can be broken down into two key steps:

-

Enzyme Recognition and Binding: The DL-alanine portion of the molecule is predicted to act as a recognition motif, binding to the active site of enzymes that normally bind with L-alanine or D-alanine. This provides a degree of specificity, targeting the molecule to a subset of enzymes.

-

Irreversible Covalent Bonding: Once positioned within the active site, the highly reactive chloroacetyl group serves as an electrophilic "warhead." It is susceptible to nucleophilic attack by amino acid residues within the enzyme's active site. The most likely candidate for this reaction is the thiol group of a cysteine residue, which is a potent nucleophile.[5][6][7] Other nucleophilic residues, such as the imidazole group of histidine or the carboxylate groups of aspartate and glutamate, could also potentially react, though the reaction with cysteine is generally more favorable. This covalent bond formation leads to the irreversible inactivation of the enzyme.

The proposed reaction with a cysteine residue is illustrated in the signaling pathway diagram below.

Signaling Pathway Diagram: Proposed Mechanism of Covalent Inhibition

References

- 1. This compound [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 7. mdpi.com [mdpi.com]

N-Chloroacetyl-DL-alanine: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-alanine is a synthetic amino acid derivative with a reactive chloroacetyl group. While primarily utilized as an intermediate in peptide synthesis and for the creation of modified amino acids, the inherent reactivity of its chloroacetyl moiety presents intriguing possibilities for therapeutic applications. This technical guide explores the potential of this compound as a therapeutic agent, drawing parallels from closely related compounds and the established reactivity of the chloroacetyl group. The primary focus will be on its potential as an anticancer agent, based on the significant findings for the analogous compound, N-ω-chloroacetyl-l-ornithine (NCAO). Furthermore, this document will touch upon hypothetical applications in antimicrobial, neuroprotective, and anti-inflammatory contexts, supported by the activities of other alanine derivatives. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key pathways and workflows are provided to facilitate further research and development in this promising area.

Introduction: The Chemical Nature and Known Roles of this compound

This compound, a derivative of the amino acid alanine, is characterized by the presence of a chloroacetyl group attached to the amino group.[1][2] This functional group is a well-established electrophilic "warhead" known for its ability to form stable covalent bonds with nucleophilic residues in proteins, most notably the thiol group of cysteine and the imidazole group of histidine. This reactivity underpins its use in peptide synthesis and as a tool for studying protein structure and function through covalent labeling.[3]

While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its chemical properties suggest a high potential for the development of targeted covalent inhibitors for various therapeutic targets.

Potential Therapeutic Application: Anticancer Activity

The most compelling evidence for the therapeutic potential of N-chloroacetyl-amino acid derivatives comes from studies on N-ω-chloroacetyl-l-ornithine (NCAO) , a potent inhibitor of ornithine decarboxylase (ODC). ODC is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation and are often upregulated in cancer cells.[4]

Mechanism of Action: Ornithine Decarboxylase Inhibition

NCAO acts as a competitive inhibitor of ODC, leading to the depletion of polyamines and subsequent inhibition of cancer cell growth.[3][4] The chloroacetyl group is implicated in the binding and potential covalent modification of the enzyme's active site. Given the structural similarity, it is hypothesized that this compound could inhibit enzymes with susceptible nucleophilic residues in their active sites.

Below is a conceptual signaling pathway illustrating the role of ODC in polyamine synthesis and the inhibitory action of NCAO.

Quantitative Data: In Vitro Efficacy of NCAO

The following table summarizes the cytotoxic effects of NCAO on various human cancer cell lines, demonstrating its potent and selective anticancer activity.[4][5]

| Cell Line | Cancer Type | EC50 (µM) at 72h |

| HeLa | Cervical Carcinoma | 15.8[4] |

| MCF-7 | Breast Carcinoma | 17.5[4] |

| HepG2 | Hepatocellular Carcinoma | 10.1[4] |

| Ca Ski | Cervical Cancer | 1.18 ± 0.07[5] |

| MDA-MB-231 | Breast Cancer | 50.6 ± 0.3[5] |

| Vero (Normal) | Monkey Kidney | >1000[5] |

Experimental Protocols

This protocol is adapted from studies on NCAO and can be used to assess the inhibitory potential of this compound on ODC.[4]

-

Reaction Mixture Preparation: In a final volume of 1 ml, combine:

-

50 mM phosphate buffer, pH 7.0

-

0.8 mM L-ornithine

-

5 mM dithiothreitol

-

0.1 mM pyridoxal phosphate

-

0.1 mM EDTA

-

0.1 µCi L-[1-¹⁴C]ornithine

-

Enzyme preparation (e.g., cell lysate)

-

Test compound (this compound at various concentrations)

-

-

Incubation: Incubate the mixture at 37°C for 1 hour in a sealed flask. A filter paper strip soaked in 10% KOH should be placed in the flask to trap the released ¹⁴CO₂.

-

Measurement: Quantify the trapped ¹⁴CO₂ using a scintillation counter to determine the enzyme activity.

-

Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor. Determine the IC50 and Ki values.

This protocol provides a general framework for evaluating the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.

The following diagram illustrates a general workflow for screening the anticancer activity of a compound like this compound.

Other Potential Therapeutic Applications (Hypothetical)

The therapeutic potential of this compound may extend beyond oncology. Based on the known activities of related compounds, the following areas warrant investigation.

Antimicrobial Activity

Peptides containing β-chloro-L-alanine have demonstrated broad-spectrum antibacterial properties by inactivating alanine racemase, an essential enzyme for bacterial cell wall synthesis. It is plausible that this compound could exhibit similar activity by covalently modifying and inhibiting key bacterial enzymes.

Neuroprotective Effects

Certain amino acid derivatives have shown neuroprotective properties. While direct evidence is lacking for this compound, its ability to covalently modify proteins could be explored for modulating the activity of enzymes or receptors involved in neurodegenerative pathways.

Anti-inflammatory Effects

Some amino acids and their derivatives have been reported to possess anti-inflammatory properties. The potential of this compound to modulate inflammatory pathways through covalent inhibition of key signaling proteins, such as kinases or proteases, is an area for future research.

Physicochemical Properties and Synthesis

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₈ClNO₃[6] |

| Molecular Weight | 165.57 g/mol [6] |

| Melting Point | 125 °C[6] |

| Boiling Point (Predicted) | 401.5 ± 30.0 °C[6] |

| pKa (Predicted) | 3.26 ± 0.10[6] |

| Water Solubility | Almost transparent solution[6] |

Synthesis

A general method for the synthesis of N-chloroacetyl amino acids involves the reaction of the amino acid with chloroacetyl chloride in a suitable solvent system. A detailed protocol for the synthesis of a related compound, N-Chloroacetyl alanine ethyl ester, is as follows and can be adapted for the synthesis of this compound.[1]

-

Reaction Setup: A solution of chloroacetyl chloride (0.064 mole) in dichloroethane is added dropwise to a rapidly stirred mixture of DL-alanine ethyl ester hydrochloride (0.064 mole) and 50% aqueous sodium hydroxide (0.128 mole) in dichloroethane at 0-5°C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 3 hours.

-

Isolation: The product is isolated by washing with a saturated salt solution, drying over magnesium sulfate, and evaporating the solvent.

The following diagram outlines the logical relationship in the synthesis of N-chloroacetyl amino acid esters.

Conclusion and Future Directions

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. The presence of the reactive chloroacetyl group suggests its utility as a covalent inhibitor of enzymes, a strategy that has proven successful in drug development. The compelling anticancer activity of the closely related N-ω-chloroacetyl-l-ornithine provides a strong rationale for investigating this compound as an anticancer agent. Future research should focus on:

-

Target Identification: Screening this compound against a panel of enzymes, particularly those implicated in cancer and other diseases.

-

In Vitro and In Vivo Studies: Conducting comprehensive studies to evaluate its efficacy, toxicity, and pharmacokinetic profile for various potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

This technical guide provides a foundational overview to stimulate and guide further research into the therapeutic applications of this compound, a promising candidate for the development of novel covalent therapeutics.

References

- 1. prepchem.com [prepchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. N-ω-chloroacetyl-l-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1190-32-5 CAS MSDS (CHLOROACETYL-DL-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

N-Chloroacetyl-DL-alanine: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-alanine is a key intermediate in the synthesis of various pharmaceutical compounds and modified peptides. Understanding its stability and degradation pathways is crucial for ensuring the quality, safety, and efficacy of resulting drug products. This technical guide provides a comprehensive overview of the stability of this compound, detailing its potential degradation pathways under various stress conditions. It outlines detailed experimental protocols for conducting stability and forced degradation studies, and presents a framework for the systematic identification and quantification of degradation products. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals utilizing this important building block.

Introduction

This compound, a derivative of the amino acid alanine, serves as a versatile reagent in organic synthesis, particularly in the pharmaceutical industry. The presence of the reactive chloroacetyl group allows for its use in the alkylation of various nucleophiles and as a protective group in peptide synthesis. However, this reactivity also makes the molecule susceptible to degradation, which can impact product purity, stability, and safety. A thorough understanding of its degradation profile is therefore essential for process optimization, formulation development, and regulatory compliance.

This guide will explore the key factors influencing the stability of this compound and delineate its probable degradation pathways based on the known chemistry of related N-acyl amino acids and chloroacetamide compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈ClNO₃ |

| Molecular Weight | 165.57 g/mol |

| CAS Number | 1190-32-5 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 124-127 °C |

| Solubility | Soluble in water |

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated: hydrolysis and nucleophilic substitution. These pathways can be influenced by pH, temperature, and the presence of light or oxidizing agents.

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation pathway for this compound, potentially occurring at two sites: the amide bond and the carbon-chlorine bond.

-

Amide Bond Hydrolysis: Under both acidic and basic conditions, the amide linkage can be cleaved to yield DL-alanine and chloroacetic acid. This is a common degradation pathway for N-acyl amino acids.

-

C-Cl Bond Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, which would result in the formation of N-hydroxyacetyl-DL-alanine and hydrochloric acid.

The proposed hydrolytic degradation pathways are illustrated in the diagram below.

Caption: Proposed Hydrolytic Degradation Pathways.

Other Potential Degradation Pathways

-

Oxidative Degradation: While the molecule does not contain highly susceptible moieties for oxidation, forced studies with strong oxidizing agents should be performed to investigate this potential pathway.

-

Photolytic Degradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation reactions could occur.

Quantitative Data Summary

Specific quantitative data on the degradation kinetics of this compound is not extensively available in the public domain. The following tables are provided as templates for researchers to populate with experimental data obtained from stability and forced degradation studies.

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | ||||

| Basic Hydrolysis | 0.1 M NaOH | ||||

| Neutral Hydrolysis | Water | ||||

| Oxidative | 3% H₂O₂ | ||||

| Photolytic | ICH Q1B Option 2 | ||||

| Thermal (Solid) | Dry Heat | ||||

| Thermal (Solution) | In Water |

Table 3: pH-Rate Profile for Hydrolysis (Example Template)

| pH | k_obs (s⁻¹) | Half-life (t₁/₂) (hours) |

| 2.0 | ||

| 4.0 | ||

| 6.0 | ||

| 8.0 | ||

| 10.0 | ||

| 12.0 |

Experimental Protocols

To thoroughly investigate the stability and degradation of this compound, a series of well-defined experiments should be conducted.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A general workflow for these studies is depicted below.

Caption: Forced Degradation Experimental Workflow.

Protocol for Acidic/Basic Hydrolysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water).

-

For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

-

For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before analysis.

-

Analyze the samples by a stability-indicating HPLC method.

Protocol for Oxidative Degradation:

-

Prepare a 1 mg/mL solution of this compound.

-

Add a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Analyze samples at appropriate time intervals.

Protocol for Photostability Testing:

-

Expose solid this compound and its solution (e.g., in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

A control sample should be protected from light with aluminum foil.

-

Analyze the exposed and control samples.

Protocol for Thermal Degradation:

-

For solid-state stability, store the compound in a controlled temperature oven (e.g., 80 °C).

-

For solution-state stability, prepare a solution in a relevant solvent and store it at an elevated temperature.

-

Analyze samples at various time points.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS should be used to identify the mass of the degradation products, which is critical for structural elucidation.

Conclusion

While specific experimental data on the stability and degradation of this compound is limited in publicly available literature, this guide provides a robust framework based on the established chemical principles of related compounds. The primary degradation pathways are anticipated to be hydrolysis of the amide and chloroacetyl moieties. The provided experimental protocols for forced degradation studies, coupled with appropriate analytical methodology, will enable researchers to thoroughly characterize the stability profile of this important molecule. This knowledge is fundamental for the development of stable formulations and for ensuring the overall quality and safety of pharmaceutical products derived from this compound.

Spectroscopic Characterization of N-Chloroacetyl-DL-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N-Chloroacetyl-DL-alanine, a key intermediate in peptide synthesis and drug development. The following sections detail the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data for this compound. All quantitative spectral data is summarized for clear comparison, and experimental workflows are visualized to facilitate understanding.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its close structural analog, N-acetyl-DL-alanine. This data is essential for the identification and purity assessment of the compound.

Table 1: ¹H NMR Spectral Data of N-acetyl-DL-alanine (400 MHz, DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| 8.00 | d | NH (Amide) |

| 4.14 | dd | H-2 (α-proton) |

| 2.04 | m | H-3 (β-proton) |

| 1.88 | s | COCH₃ (Acetyl) |

| 0.88 | d | (CH₃)₂ (γ-protons) |

| d: doublet, dd: doublet of doublets, m: multiplet, s: singlet |

Table 2: ¹³C NMR Spectral Data of N-acetyl-DL-alanine (100.54 MHz, DMSO-d6)

| Chemical Shift (δ) ppm | Tentative Assignment |

| 174.0 | C=O (Carboxyl) |

| 169.5 | C=O (Amide) |

| 49.0 | C-2 (α-carbon) |

| 30.5 | C-3 (β-carbon) |

| 22.5 | COCH₃ (Acetyl) |

| 18.5, 19.5 | (CH₃)₂ (γ-carbons) |

Table 3: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | m/z |

| [M+H]⁺ | 166.02655 |

| [M+Na]⁺ | 188.00849 |

| [M-H]⁻ | 164.01199 |

| [M+NH₄]⁺ | 183.05309 |

| [M+K]⁺ | 203.98243 |

| [M+H-H₂O]⁺ | 148.01653 |

| [M+HCOO]⁻ | 210.01747 |

| [M+CH₃COO]⁻ | 224.03312 |

Table 4: Key IR Absorption Bands for N-acylated Amino Acids

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Amide |

| 3300-2500 | O-H Stretch | Carboxylic Acid |

| ~1730-1700 | C=O Stretch | Carboxylic Acid |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

Table 5: Key Raman Shifts for Alanine Derivatives

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~2940 | CH₃ Symmetric Stretch |

| ~1730 | C=O Stretch (Carboxylic Acid) |

| ~1660 | C=O Stretch (Amide I) |

| ~1450 | CH₃ Asymmetric Deformation |

| ~850 | C-C Stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established methods for the analysis of N-acylated amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 s

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200 ppm

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 s

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, with reference to data for similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance or Absorbance

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, N-H, O-H).

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for non-polar functional groups.

Instrumentation: Raman Spectrometer with a laser excitation source (e.g., 785 nm).

Sample Preparation:

-

Place a small amount of the solid sample on a microscope slide or in a capillary tube.

-

Alternatively, a solution can be prepared and placed in a cuvette.

Data Acquisition:

-

Laser Wavelength: 785 nm

-

Laser Power: 10-100 mW (adjusted to avoid sample degradation)

-

Spectral Range: 200-3500 cm⁻¹

-

Integration Time: 1-10 s

-

Number of Accumulations: 10-20

Data Processing:

-

Perform cosmic ray removal and baseline correction.

-

Identify and assign the characteristic Raman scattering peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water with 0.1% formic acid).

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 250-400 °C

-

Mass Range: m/z 50-500

Data Acquisition (MS/MS):

-

Collision Energy: Ramped from 10-40 eV to induce fragmentation of the parent ion.

Data Processing:

-

Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

-

Propose an elemental composition based on the accurate mass.

-

Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound and a logical relationship for spectral data interpretation.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Logical relationship for the interpretation of combined spectroscopic data.

References

understanding the reactivity of the chloroacetyl group

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group

Introduction

The chloroacetyl group, a bifunctional chemical moiety, serves as a versatile and highly reactive electrophilic building block in organic synthesis, drug development, and bioconjugation.[1][2] Its reactivity is defined by the presence of a carbonyl group and an adjacent carbon atom bonded to a chlorine atom. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom renders the α-carbon highly susceptible to nucleophilic attack, making it an ideal "warhead" for forming stable covalent bonds with biological macromolecules.[3][4]

This guide provides a comprehensive overview of the core reactivity, mechanisms, and applications of the chloroacetyl group. It details its use in targeted covalent inhibitors, bioconjugation strategies, and its mode of action in herbicidal compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Reactivity and Mechanism

The primary mechanism governing the reactivity of the chloroacetyl group is a nucleophilic acyl substitution at the carbonyl carbon when reacting with nucleophiles like amines or alcohols, or more significantly, an SN2 reaction at the α-carbon.[5][6] In biological systems, the latter is predominant.

Reaction with Biological Nucleophiles

The chloroacetyl group is a potent electrophile that readily reacts with various nucleophiles. The most common target in a biological context is the thiol group (-SH) of cysteine residues, which are highly nucleophilic at physiological pH.[3] The reaction proceeds via a concerted SN2 mechanism where the sulfur atom of the cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a stable and typically irreversible thioether bond.[3][5][7] This covalent modification leads to the permanent inactivation of the target protein.[3] While reactions with other nucleophilic amino acid residues like histidine are possible, the reaction with cysteine is generally more efficient and rapid.[8]

Applications in Research and Development

The predictable and robust reactivity of the chloroacetyl group has been leveraged across various scientific disciplines.

Drug Development: Targeted Covalent Inhibitors

Medicinal chemists utilize the chloroacetyl moiety as a "warhead" to design targeted covalent inhibitors (TCIs).[3] By incorporating this group into a molecule that selectively binds to a target protein, researchers can achieve potent and irreversible inhibition.[3] This strategy is particularly effective for targets like kinases and proteases implicated in diseases such as cancer. The chloroacetyl group forms a permanent covalent bond with a key nucleophilic residue (often cysteine) in the active site, leading to sustained therapeutic effects.[3][5]

Bioconjugation

The chloroacetyl group is widely used for bioconjugation—the chemical linking of two molecules, where at least one is a biomolecule. Chloroacetyl-modified peptides, nucleotides, and other probes react efficiently with cysteine-containing proteins and peptides to form stable conjugates.[8][9] This technique is instrumental in creating antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, and developing assays for studying protein-protein interactions.[10][11] The reaction is often spontaneous and can be performed in aqueous buffers under physiological conditions.[12]

Herbicidal Action

In agriculture, chloroacetamide herbicides are a major class of compounds used for weed control. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongase enzymes, which are critical for forming stable cell membranes in plants.[3] The chloroacetyl group covalently binds to a cysteine residue in the active site of the elongase complex, inactivating the enzyme and halting lipid synthesis. This disruption ultimately leads to plant death.[3]

References

- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 2. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 10. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wuxibiology.com [wuxibiology.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of N-Chloroacetyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-alanine is a synthetic derivative of the amino acid alanine. It has historically served as a crucial building block in the field of peptide chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound, with a focus on its foundational role in the development of peptide synthesis methodologies. While direct biological activities of this compound are not extensively documented, its utility as a reactive intermediate has been paramount.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of the Nobel laureate Emil Fischer at the beginning of the 20th century. Fischer's groundbreaking research into the structure of proteins led him to develop methods for the systematic synthesis of peptides. A key challenge in this endeavor was the formation of the peptide bond between two amino acids in a controlled manner.

Fischer's innovative approach, which laid the groundwork for modern peptide synthesis, involved the use of α-haloacyl halides as activating groups for the amino acid's carboxyl function. This strategy allowed for the sequential coupling of amino acids. It is within this context that the synthesis of N-chloroacetylated amino acids, including this compound, was likely first achieved.

While a singular, celebrated publication for the "discovery" of this compound is not apparent, its genesis can be traced to Fischer's broader investigations into peptide synthesis. A pivotal publication from this era is Fischer's 1902 paper in the Berichte der Deutschen Chemischen Gesellschaft, titled "Ueber einige Derivate des Glykocolls, Alanins und Leucins" (On some derivatives of glycocoll, alanine, and leucine). This work described the synthesis of various amino acid derivatives to facilitate peptide linkage, and it is highly probable that the synthesis of this compound was first described or conceptualized within this body of research. The chloroacetyl group served as a protecting group for the N-terminus while the acid chloride facilitated the amide bond formation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₈ClNO₃ |

| Molecular Weight | 165.57 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 124-127 °C |

| CAS Number | 1190-32-5 |

Experimental Protocols

The synthesis of this compound is a relatively straightforward acylation reaction. The protocols have evolved over time from the early methods likely employed by Fischer to more refined modern procedures.

Conceptual Historical Synthesis (Schotten-Baumann Conditions)

This protocol is based on the general principles of N-acylation of amino acids developed in the early 20th century.

Materials:

-

DL-Alanine

-

Chloroacetyl chloride

-

Sodium hydroxide (or other suitable base)

-

Water

-

Diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid (for acidification)

Procedure:

-

DL-Alanine is dissolved in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group, rendering it nucleophilic.

-

The solution is cooled in an ice bath to control the exothermic reaction.

-

Chloroacetyl chloride, dissolved in a water-immiscible organic solvent like diethyl ether, is added dropwise to the vigorously stirred aqueous solution of DL-alanine.

-

The reaction mixture is stirred for a period to ensure complete reaction.

-

After the reaction, the aqueous layer is separated and acidified with hydrochloric acid.

-

The acidification protonates the carboxylate group of this compound, causing it to precipitate out of the aqueous solution.

-

The solid product is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

Modern Laboratory Synthesis

Modern syntheses often employ similar principles but with optimized conditions and reagents for higher purity and yield.

Materials:

-

DL-Alanine

-

Chloroacetyl chloride

-

Sodium bicarbonate (or a suitable organic base like triethylamine)

-

A suitable solvent system (e.g., a mixture of water and a polar aprotic solvent like dioxane or acetone)

Procedure:

-

DL-Alanine is suspended in the chosen solvent system.

-

The mixture is cooled to 0-5 °C.

-

Sodium bicarbonate or triethylamine is added to act as a base.

-

Chloroacetyl chloride is added dropwise while maintaining the temperature and vigorous stirring.

-

The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

Upon completion, the reaction mixture is worked up. This typically involves removing the organic solvent under reduced pressure, followed by acidification of the aqueous residue to precipitate the product.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Role in Peptide Synthesis

The primary historical and ongoing utility of this compound is as an intermediate in peptide synthesis. The chloroacetyl group serves two main purposes:

-

N-terminal Protection: It protects the amino group of the alanine residue from participating in subsequent coupling reactions, thus ensuring the orderly, directional assembly of the peptide chain.

-

Reactive Handle: The chlorine atom on the acetyl group provides a site for further chemical modification.

The general workflow for its use in early peptide synthesis is depicted in the following diagram.

Biological Activity and Signaling Pathways

There is a notable lack of specific studies on the direct biological activity or involvement in signaling pathways of this compound itself. Its primary role has been as a synthetic tool.

However, it is important to consider the biological context of its components:

-

Alanine: As a natural amino acid, L-alanine is involved in numerous metabolic pathways, including the glucose-alanine cycle.

-

Chloroacetyl Group: This is a reactive moiety that can alkylate nucleophilic functional groups found in biological macromolecules, such as the thiol group of cysteine residues in proteins. This reactivity means that if this compound were to be introduced into a biological system, it could potentially act as an irreversible inhibitor of enzymes or other proteins by covalent modification.

Due to its nature as a synthetic intermediate, there have been no significant investigations into its effects on specific signaling pathways. Any biological effects would likely be non-specific and related to its alkylating potential.

Conclusion

This compound holds a significant place in the history of biochemistry, not for its inherent biological activity, but for its instrumental role in the development of peptide synthesis. Its creation, rooted in the foundational work of Emil Fischer, enabled the controlled formation of peptide bonds, a critical step towards the synthesis of complex peptides and the eventual understanding of protein structure and function. While modern peptide synthesis has largely moved on to more sophisticated protecting groups and coupling reagents, the principles established with compounds like this compound remain at the core of this essential scientific discipline. Future research into this compound is unlikely to focus on novel biological activities but rather on its historical significance and its potential utility in specialized synthetic applications where a reactive N-terminal group is desired.

A Technical Guide to the Theoretical and Computational Analysis of N-Chloroacetyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-alanine is an amino acid derivative with potential applications in peptide synthesis and drug development.[1][2] While experimental data on its physicochemical properties and spectra are available, a comprehensive theoretical and computational understanding of this molecule is currently lacking in the scientific literature. This guide summarizes the existing experimental data for this compound and proposes a detailed workflow for its in-depth theoretical and computational characterization. The methodologies outlined herein are based on established computational studies of similar molecules, such as N-acetyl-L-alanine and other amino acid derivatives, providing a roadmap for future research to elucidate the structural, electronic, and reactive properties of this compound.

Introduction

This compound is a derivative of the non-essential amino acid alanine.[1][3][4] Its structure, featuring a chloroacetyl group, makes it a potentially valuable building block in the synthesis of peptides and other bioactive molecules.[2] Understanding the conformational landscape, electronic properties, and reactivity of this molecule is crucial for its effective utilization in medicinal chemistry and drug design. Computational and theoretical studies can provide atomic-level insights that complement experimental findings and guide further research.

This technical guide serves two primary purposes: to consolidate the currently available experimental data for this compound and to provide a comprehensive, actionable plan for its theoretical and computational investigation.

Known Experimental and Physical Data

A summary of the available physical and spectroscopic data for this compound is presented in Table 1. This information provides a baseline for computational validation and further experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C5H8ClNO3 | [5] |

| Molecular Weight | 165.57 g/mol | [5] |

| CAS Number | 1190-32-5 | [5] |

| Physical State | Solid | [5] |

| Appearance | White to Almost white powder to crystal | [5] |

| Melting Point | 125 °C | [5][6][7] |

| Boiling Point (Predicted) | 401.5±30.0 °C | [7] |

| Density (Predicted) | 1.341±0.06 g/cm3 | [7] |

| pKa (Predicted) | 3.26±0.10 | [7] |

| Purity | >98.0% | [5] |

| Spectroscopic Data | 13C NMR, 1H NMR, ATR-IR, Transmission IR, Raman | [8] |

Molecular Structure

The molecular structure of this compound is fundamental to its chemical behavior. A 2D representation of the molecule is provided below.

Caption: 2D structure of this compound.

Proposed Theoretical and Computational Workflow

Given the absence of dedicated computational studies on this compound, the following workflow is proposed. This workflow is designed to provide a thorough understanding of the molecule's properties and is based on methodologies successfully applied to similar amino acid derivatives.[9][10]

Caption: Proposed computational workflow for this compound.

Detailed Methodologies

4.1.1. Geometry Optimization and Conformational Analysis

-

Objective: To identify the most stable conformers of this compound in the gas phase and in solution.

-

Protocol:

-

Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

For each identified conformer, perform geometry optimization using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p).[9]

-

To model solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Compare the relative energies of the optimized conformers to determine their stability.

-

4.1.2. Vibrational Frequency Analysis

-

Objective: To calculate the theoretical vibrational spectra (IR and Raman) and assign the vibrational modes.

-

Protocol:

-

For the most stable conformers, perform a vibrational frequency calculation at the same level of theory as the geometry optimization.

-

Ensure that no imaginary frequencies are present, confirming that the structures are true minima.

-

Visualize the normal modes to assign the calculated frequencies to specific molecular vibrations.

-

Compare the theoretical spectra with the available experimental ATR-IR and Raman spectra for validation.[8]

-

4.1.3. NMR Spectra Simulation

-

Objective: To compute the theoretical 1H and 13C NMR chemical shifts.

-

Protocol:

-

Using the optimized geometries, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.

-

Reference the calculated shielding tensors to a standard (e.g., Tetramethylsilane) to obtain the chemical shifts.

-

Compare the theoretical chemical shifts with the experimental NMR data to confirm the structural assignments.[8]

-

4.1.4. Electronic Properties Analysis

-

Objective: To understand the electronic structure, reactivity, and intermolecular interaction sites.

-

Protocol:

-

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electron-donating and -accepting capabilities.

-

Calculate the HOMO-LUMO energy gap to assess the molecule's chemical reactivity and kinetic stability.

-

Generate the Molecular Electrostatic Potential (MEP) map to identify the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

-

4.1.5. Molecular Dynamics (MD) Simulation

-

Objective: To study the dynamic behavior and conformational flexibility of this compound in a simulated biological environment (e.g., water).

-

Protocol:

-

Place the optimized structure of this compound in a periodic box of explicit solvent molecules (e.g., TIP3P water).

-

Parameterize the molecule using a suitable force field (e.g., GAFF).

-

Perform energy minimization of the system, followed by heating and equilibration phases.

-

Run a production MD simulation for a sufficient duration (e.g., 100 ns).

-

Analyze the trajectory to study conformational changes, hydrogen bonding dynamics, and solvent interactions.

-

Conclusion

While this compound is a molecule of interest for synthetic and medicinal chemistry, a deep understanding of its theoretical and computational aspects is still needed. The experimental data summarized in this guide provides a foundation for such studies. The proposed computational workflow offers a clear and structured approach for researchers to investigate the conformational, electronic, and dynamic properties of this compound. The insights gained from these proposed studies will be invaluable for predicting its reactivity, understanding its interactions with biological systems, and guiding the design of new molecules with desired therapeutic properties.

References

- 1. CHLOROACETYL-DL-ALANINE | 1190-32-5 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alanine - Wikipedia [en.wikipedia.org]

- 5. labproinc.com [labproinc.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 1190-32-5 CAS MSDS (CHLOROACETYL-DL-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Theoretical and experimental study of the vibrational spectrum of N-acetyl-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Covalent Enzyme Inhibition using N-Chloroacetyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-alanine is an amino acid derivative containing a reactive chloroacetyl group. This electrophilic moiety makes it a valuable tool for the covalent modification of proteins. The chloroacetyl group can react with nucleophilic amino acid residues on an enzyme's surface, such as cysteine, lysine, histidine, and tyrosine, forming a stable covalent bond. This irreversible modification can lead to the inhibition of the enzyme's activity, making this compound a useful probe for studying enzyme mechanisms, identifying active site residues, and as a starting point for the development of targeted covalent inhibitors. While specific and extensive research on this compound as a covalent enzyme inhibitor is limited in publicly available literature, its known reactivity with nucleophiles provides a strong basis for its application in this area. One potential, though not extensively detailed, target is Alanine Aminotransferase (ALAT)[1].

The general mechanism of covalent inhibition by this compound involves a two-step process. Initially, the inhibitor non-covalently binds to the enzyme's active site or a nearby pocket. This is followed by the formation of a covalent bond between the electrophilic carbon of the chloroacetyl group and a nucleophilic residue on the enzyme, leading to irreversible inhibition.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the inhibitory potency (e.g., IC50 or k_inact/K_I values) of this compound against specific enzymes. The table below is provided as a template for researchers to populate with their own experimental data.

| Enzyme Target | Inhibitor Concentration (µM) | Incubation Time (min) | Percent Inhibition (%) | IC50 (µM) | k_inact/K_I (M⁻¹s⁻¹) | Covalent Adduct Mass Shift (Da) |

| e.g., Alanine Aminotransferase | User-defined | User-defined | User-defined | User-defined | User-defined | User-defined |

| User-defined Target 1 | ||||||

| User-defined Target 2 |

Experimental Protocols

The following are generalized protocols for assessing the covalent inhibition of an enzyme by this compound. These should be adapted and optimized for the specific enzyme and experimental conditions.

Protocol 1: Determination of Time-Dependent Inhibition and IC50

This protocol aims to determine if this compound exhibits time-dependent inhibition, a hallmark of covalent inhibitors, and to estimate its IC50 value.

Materials:

-

Target enzyme

-

This compound

-

Enzyme substrate

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the target enzyme in assay buffer to a desired concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer) and create a series of dilutions to the desired final concentrations.

-

-

Pre-incubation:

-

In a 96-well plate, add the enzyme solution to wells containing different concentrations of this compound (and a vehicle control).

-

Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60 minutes) at a constant temperature (e.g., 37°C).

-

-

Enzymatic Reaction Initiation:

-

After each pre-incubation time point, initiate the enzymatic reaction by adding the substrate to each well.

-

-

Data Acquisition:

-

Measure the reaction progress by monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement time will be specific to the substrate and enzyme being studied.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration and pre-incubation time.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time point.

-

Fit the data to a dose-response curve to determine the IC50 value at each time point. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.

-

Protocol 2: Mass Spectrometry Analysis to Confirm Covalent Modification

This protocol is designed to confirm the covalent adduction of this compound to the target enzyme and to identify the site of modification.

Materials:

-

Target enzyme

-

This compound

-

Assay buffer

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Enzyme-Inhibitor Incubation:

-

Incubate the target enzyme with an excess of this compound (and a vehicle control) in assay buffer for a sufficient time to allow for covalent modification (determined from Protocol 1).

-

-

Sample Preparation for Mass Spectrometry:

-

Remove excess, unbound inhibitor by methods such as dialysis or buffer exchange.

-

Denature the protein using a denaturing buffer.

-

Reduce the disulfide bonds with a reducing agent.

-

Alkylate the free cysteine residues with an alkylating agent.

-

Digest the protein into smaller peptides using a protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography.

-

Analyze the peptides using tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence of the target enzyme.

-

Look for a mass shift corresponding to the addition of the N-acetyl-DL-alanine moiety (C5H7NO3), which has a monoisotopic mass of approximately 129.0426 Da, on specific amino acid residues. The chloroacetyl group (C2H2ClO) has a mass of approximately 77.9822 Da. Upon reaction with a nucleophile and loss of HCl, the resulting adduct will have a mass increase corresponding to the N-acetyl-alanine portion.

-

The specific mass shift will depend on the nucleophile and reaction mechanism. For example, reaction with a thiol group (cysteine) would result in a mass addition of the N-acetyl-DL-alanyl group.

-

Utilize specialized software to identify the modified peptides and pinpoint the exact amino acid residue that has been covalently modified.

-

Visualizations

Caption: General mechanism of covalent enzyme inhibition.

Caption: Experimental workflow for covalent inhibition studies.

References

Application Notes and Protocols for Site-Specific Protein Modification with N-Chloroacetyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific modification of proteins using N-Chloroacetyl-DL-alanine, a cysteine-reactive covalent probe. This technique is valuable for a range of applications in chemical biology and drug discovery, including enzyme mechanism studies, protein interaction analysis, and the development of targeted covalent inhibitors.[1] The chloroacetyl group of this compound allows for selective reaction with nucleophilic amino acid residues, primarily cysteine, forming a stable thioether bond.[2]

Principle of Reaction

The primary mechanism for the modification of proteins with this compound is nucleophilic substitution. The electrophilic carbon of the chloroacetyl group is susceptible to attack by the nucleophilic thiol group of a cysteine residue within the protein.[2] This reaction results in the formation of a stable covalent thioether linkage, effectively and irreversibly labeling the cysteine residue. While cysteine is the primary target due to the high nucleophilicity of its thiol group, other nucleophilic residues such as lysine, methionine, histidine, aspartate, and glutamate can also react, although generally to a lesser extent and influenced by factors like pH and the local protein environment.[2]

Applications

-